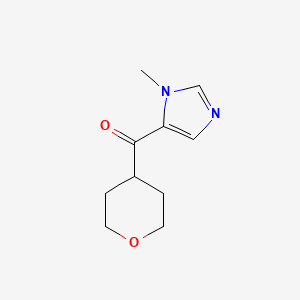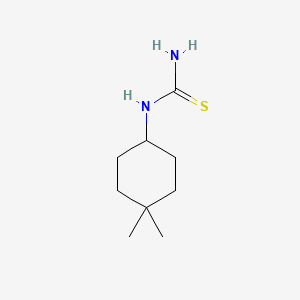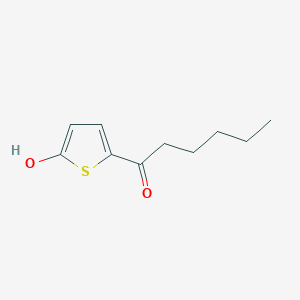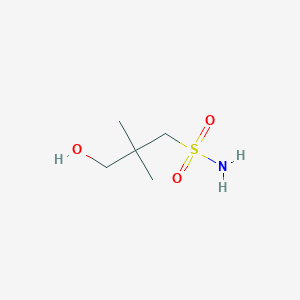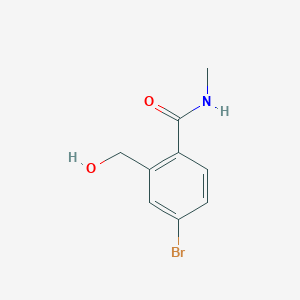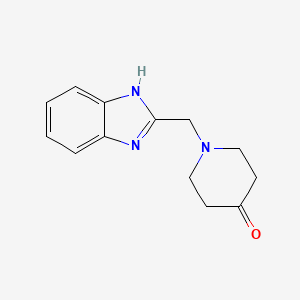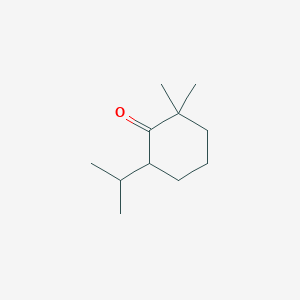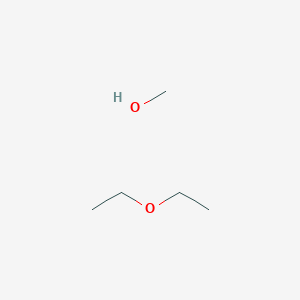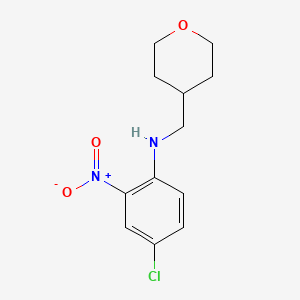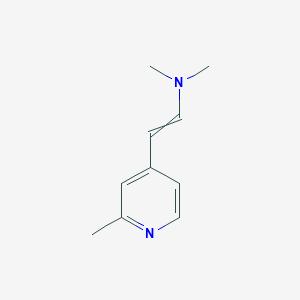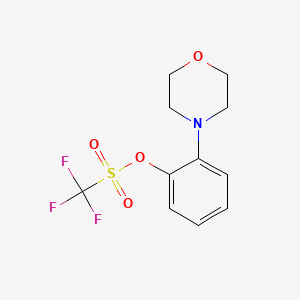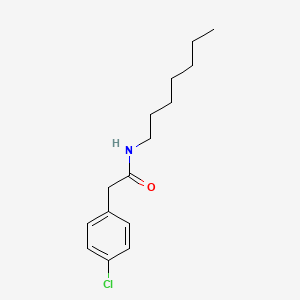
3-Pyridineacrylic acid chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridineacrylic acid chloride is an organic compound that belongs to the class of acid chlorides It is derived from 3-pyridineacrylic acid, which contains a pyridine ring substituted with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Pyridineacrylic acid chloride can be synthesized from 3-pyridineacrylic acid through a reaction with thionyl chloride or phosphorus pentachloride. The general reaction involves the conversion of the carboxylic acid group to an acid chloride group. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Example Reaction: [ \text{3-Pyridineacrylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize byproduct formation. The use of phosphorus pentachloride in a stepwise addition can also be employed to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridineacrylic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to revert to 3-pyridineacrylic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolysis under aqueous conditions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-Pyridineacrylic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
3-Pyridineacrylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-pyridineacrylic acid chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridineacrylic acid: The parent compound, which is less reactive than its acid chloride derivative.
3-Pyridinepropionic acid: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
3-Thiopheneacetic acid: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
3-Pyridineacrylic acid chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
3-pyridin-3-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H |
Clave InChI |
MBMPKEASGGKFJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



